4-Iodo-3-methoxy-5-nitrobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid typically involves the iodination of 3-methoxy-5-nitrobenzoic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction mixture is usually heated to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of 4-iodo-3-methoxy-5-nitrobenzoic acid may involve a multi-step process starting from readily available precursors. The process includes nitration, methoxylation, and iodination steps, each optimized for yield and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-Iodo-3-methoxy-5-aminobenzoic acid.
Oxidation: 4-Iodo-3-carboxy-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-3-methoxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-Iodo-3-methoxybenzoic acid: Lacks the nitro group.
3-Methoxy-5-nitrobenzoic acid: Lacks the iodine atom.
Uniqueness: 4-Iodo-3-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (iodine, methoxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C8H6INO5 |
---|---|
Molekulargewicht |
323.04 g/mol |
IUPAC-Name |
4-iodo-3-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
VXYVRRZOUQOQMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1I)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.